molecular formula C20H18N4O2 B5757444 N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide

N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide

Cat. No.: B5757444
M. Wt: 346.4 g/mol
InChI Key: JYPVPHWDJOVEBV-UHFFFAOYSA-N
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Description

N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide, commonly known as 'PHBID', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of bisamides, which are known for their diverse biological activities. PHBID has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

PHBID has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, PHBID has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. PHBID has also been studied for its anti-inflammatory properties, where it has been found to inhibit the production of pro-inflammatory cytokines. In addition, PHBID has been shown to modulate the immune system by regulating the activity of T-cells and B-cells.

Mechanism of Action

The mechanism of action of PHBID is not fully understood. However, it has been proposed that PHBID exerts its biological effects by binding to specific receptors or enzymes in the body. It has been suggested that PHBID may interact with the caspase pathway, leading to apoptosis in cancer cells. PHBID has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, PHBID has been shown to modulate the activity of T-cells and B-cells by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
PHBID has been found to have diverse biochemical and physiological effects. In cancer cells, PHBID has been shown to induce apoptosis by activating the caspase pathway. In addition, PHBID has been found to inhibit the growth and proliferation of cancer cells by regulating the expression of cell cycle proteins. In inflammation, PHBID has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activity of NF-κB. Furthermore, PHBID has been shown to modulate the activity of T-cells and B-cells by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

PHBID has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. PHBID has also been found to have low toxicity, making it suitable for in vitro and in vivo experiments. However, there are some limitations to using PHBID in lab experiments. PHBID has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of PHBID is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.

Future Directions

There are several future directions for research on PHBID. One area of research is to investigate the potential therapeutic applications of PHBID in other diseases, such as autoimmune disorders. Another area of research is to elucidate the mechanism of action of PHBID, which can help in designing more effective experiments to study its biological effects. Furthermore, there is a need to develop more efficient methods for synthesizing and purifying PHBID, which can facilitate its use in lab experiments. Finally, there is a need to explore the potential of PHBID as a lead compound for developing new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, PHBID is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PHBID has diverse biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and modulating the activity of T-cells and B-cells. While there are some limitations to using PHBID in lab experiments, it has several advantages, including low toxicity and ease of synthesis. There are several future directions for research on PHBID, including investigating its potential therapeutic applications in other diseases and elucidating its mechanism of action.

Synthesis Methods

PHBID can be synthesized through a multistep reaction involving the condensation of 4,4'-diaminodiphenylmethane with isonicotinic acid in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to obtain PHBID. The purity of the compound can be further improved through recrystallization or column chromatography.

Properties

IUPAC Name

N-[[4-[(pyridine-4-carbonylamino)methyl]phenyl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(17-5-9-21-10-6-17)23-13-15-1-2-16(4-3-15)14-24-20(26)18-7-11-22-12-8-18/h1-12H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPVPHWDJOVEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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